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Compound of Interest

Compound Name: Phccc

Cat. No.: B1679768 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the enantiomers of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-

1a-carboxamide (PHCCC), focusing on their differential activity as allosteric modulators of the

metabotropic glutamate receptor 4 (mGluR4). The content is supported by experimental data

and detailed methodologies to facilitate informed research and development decisions.

The two enantiomers of PHCCC, designated as (+)-PHCCC and (-)-PHCCC, exhibit stark

differences in their pharmacological activity. All the known positive allosteric modulatory activity

on the mGluR4 receptor resides in the (-)-enantiomer, while the (+)-enantiomer is reported to

be inactive.[1] This stereoselective activity highlights the precise structural requirements for

interaction with the allosteric binding site on the mGluR4 receptor. (-)-PHCCC has been

identified as a valuable tool compound for studying the physiological roles of mGluR4 and as a

potential starting point for the development of therapeutics for conditions such as Parkinson's

disease and neurodevelopmental disorders.

Chemical Structure and Properties
The chemical formula for PHCCC is C₁₇H₁₄N₂O₃, with a molecular weight of 294.31 g/mol . The

two enantiomers are non-superimposable mirror images of each other.

(-)-PHCCC: (-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (+)-PHCCC:

(+)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide
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Below are the 2D representations of the enantiomers:

(-)-PHCCC

Caption: 2D structure of (-)-PHCCC.

(+)-PHCCC

Caption: 2D structure of (+)-PHCCC.

Quantitative Data Presentation
The following tables summarize the available quantitative data for the functional activity of

PHCCC enantiomers at the human mGluR4a receptor. Direct binding affinity data (Ki or IC50

values) for the individual enantiomers are not readily available in the reviewed literature; the

functional assays provide the primary evidence for their differential activity.

Table 1: Functional Potency of (-)-PHCCC as a Positive Allosteric Modulator of mGluR4a

Orthosteric Agonist (L-AP4)
Concentration

(-)-PHCCC EC₅₀ (µM)

0 µM > 30

0.2 µM ~ 6

0.6 µM ~ 6

10 µM 3.8

Data extracted from Maj et al., 2003.[1]

Table 2: Comparative Activity of PHCCC Enantiomers at mGluR4

Enantiomer Activity at mGluR4

(-)-PHCCC Positive Allosteric Modulator

(+)-PHCCC Inactive
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Information sourced from Maj et al., 2003.[1]

Experimental Protocols
GTPγ[³⁵S] Binding Assay for mGluR4 Positive Allosteric
Modulator Activity
This assay measures the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S], to G-

proteins upon receptor activation. An increase in GTPγ[³⁵S] binding in the presence of an

agonist indicates receptor activation.

Methodology:

Membrane Preparation:

CHO cells stably expressing human mGluR4a are harvested.

Cells are homogenized in a buffer containing 20 mM HEPES and 10 mM EDTA, pH 7.4.

The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

The resulting pellet is washed, resuspended in buffer, and stored at -80°C until use.

Binding Assay:

Membranes (10-20 µg of protein) are incubated in an assay buffer containing 20 mM

HEPES, 100 mM NaCl, 10 mM MgCl₂, 30 µM GDP, and varying concentrations of the test

compound (e.g., (-)-PHCCC) and a fixed concentration of an mGluR4 agonist (e.g., L-

AP4).

The reaction is initiated by the addition of 0.1 nM [³⁵S]GTPγS.

The mixture is incubated for 60 minutes at 30°C.

Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

The reaction is terminated by rapid filtration through GF/B filters.
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The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is

quantified by liquid scintillation counting.

Data Analysis:

Data are analyzed using non-linear regression to determine EC₅₀ values.
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Caption: Workflow for the GTPγ[³⁵S] binding assay.
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Neuroprotection Assay against NMDA-Induced
Excitotoxicity
This assay assesses the ability of a compound to protect neurons from cell death induced by

the excitotoxic agent N-methyl-D-aspartate (NMDA).

Methodology:

Cell Culture:

Primary cortical neurons are cultured from embryonic day 15-17 mouse brains.

Cells are plated on poly-L-lysine-coated plates and maintained in a suitable culture

medium.

Neurotoxicity Induction and Treatment:

After 7-10 days in vitro, the culture medium is replaced with a salt-glucose-glycine

solution.

Cultures are exposed to 100 µM NMDA for 10 minutes to induce excitotoxicity.

Test compounds (e.g., (-)-PHCCC and (+)-PHCCC) are added to the culture medium 30

minutes before and during the NMDA exposure.

Assessment of Neuronal Viability:

24 hours after the NMDA insult, neuronal viability is assessed.

Cell death can be quantified by measuring the release of lactate dehydrogenase (LDH)

into the culture medium or by using fluorescent viability stains (e.g., propidium iodide and

Hoechst 33342).

Data Analysis:

The percentage of neuroprotection is calculated by comparing the viability of treated

cultures to that of untreated (control) and NMDA-only treated cultures.
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Caption: Workflow for the neuroprotection assay.

Signaling Pathways
(-)-PHCCC acts as a positive allosteric modulator at the mGluR4 receptor, which is a Gi/o-

coupled G-protein coupled receptor (GPCR). Upon binding of an agonist like glutamate, and in

the presence of (-)-PHCCC, the receptor undergoes a conformational change that activates the
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heterotrimeric G-protein. The activated Gαi/o subunit dissociates from the Gβγ subunits and

inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration

of the second messenger cyclic AMP (cAMP). The Gβγ subunits can also modulate the activity

of other downstream effectors, such as ion channels and kinases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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